Bienvenue dans la boutique en ligne BenchChem!

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine

C-H activation palladium catalysis directing group

This 7-(4-pyridyl) regioisomer is the only pyrazolo[1,5-a]pyrimidine isomer that forms a six-membered palladacycle intermediate, enabling temperature-switchable C–H functionalization (sp3 vs. sp2 arylation). The 3-pyridyl and 5-pyridyl analogs cannot replicate this directing-group capability. It also serves as the direct precursor for the clinical anxiolytic ocinaplon. Procure this specific scaffold for C–H activation methodology, late-stage diversification, and GABA_A modulator development.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B8775709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=NC3=CC=NN23
InChIInChI=1S/C11H8N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h1-8H
InChIKeyYJZHHICVTAINDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine: Core Properties and Research-Grade Sourcing Considerations


7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine (C11H8N4, MW 196.21 g/mol) is an unsubstituted bicyclic heteroaromatic scaffold belonging to the pyrazolo[1,5-a]pyrimidine family. The 4-pyridyl appendage at the C7 position endows this compound with a unique N,N-bidentate chelation motif that has been exploited as a temperature-switchable directing group in palladium-catalyzed C–H functionalization [1]. Unlike many in-class analogs that are primarily studied for kinase inhibition, this specific regioisomer has gained traction as a versatile synthetic handle for late-stage diversification, making it a strategic procurement choice for laboratories focused on C–H activation methodology, medicinal chemistry scaffold hopping, or the synthesis of the clinically validated anxiolytic ocinaplon [2].

Why 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Off-the-Shelf Regioisomers


The position of the pyridyl substituent on the pyrazolo[1,5-a]pyrimidine core dictates which metal–ligand chelation geometries are accessible. While 3-pyridyl or 5-pyridyl isomers can engage in monodentate or distinct bridging coordination modes, the 7-pyridyl regioisomer uniquely forms a six-membered palladacycle intermediate that is essential for the temperature-dependent selectivity between C(sp3)–H and C(sp2)–H arylation [1]. This chelation-driven reactivity is not reproducible with the 3-substituted isomer, which has instead been optimized for KDR kinase inhibition [2]. Consequently, substituting 7-(4-pyridyl)pyrazolo[1,5-a]pyrimidine with a different regioisomer or an unsubstituted pyrazolo[1,5-a]pyrimidine core will abolish the directing-group capability and the associated synthetic utility documented below.

Quantitative Differentiation of 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine Against Closest Analogs


Temperature-Switchable C–H Activation Directing Group: C(sp3)–H vs C(sp2)–H Arylation Yields

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine is the first reported directing group that enables temperature-dependent switching between C(sp3)–H and C(sp2)–H arylation on remote, unactivated positions [1]. Under identical Pd(OAc)₂/AgTFA/HFIP conditions, the reaction at 120 °C selectively yields the C(sp3)–H arylation product 3aa in 74% yield, while raising the temperature to 140 °C diverts the pathway toward the C(sp2)–H arylation product 4aa (35% yield at 130 °C; further optimized to higher yields at 140 °C for 48 h) [2]. In contrast, common directing groups such as 8-aminoquinoline or 2-pyridyl do not exhibit this temperature-switchable behavior and typically require separate ligand sets to achieve comparable selectivity [3].

C-H activation palladium catalysis directing group regioselectivity

Regioselective C7 Functionalization via Catalyst-Controlled C–H Arylation

Palladium-catalyzed C–H arylation of the pyrazolo[1,5-a]pyrimidine scaffold can be directed to either the C3 or C7 position solely through catalyst selection. When 7-(4-pyridyl)pyrazolo[1,5-a]pyrimidine is employed as a substrate, the use of Pd(OAc)₂ with AgTFA in HFIP at 120 °C gives exclusive C(sp3)–H arylation at the benzylic position of the 7-pyridyl ring, whereas switching to a different catalyst system or temperature directs arylation to the C(sp2)–H position [1]. This regiodivergent control is not accessible with the unsubstituted pyrazolo[1,5-a]pyrimidine core or with the 3-pyridyl isomer, which lacks the chelation geometry required for the [6,5]-fused palladacycle intermediate [2].

C-H arylation regiodivergent catalysis pyrazolo[1,5-a]pyrimidine

Anxiolytic Active Metabolite Precursor: Ocinaplon Synthesis

7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine is the direct synthetic precursor to ocinaplon (CL-273,547; DOV-273,547), a pyrazolo[1,5-a]pyrimidine-based anxiolytic that demonstrated anxioselective efficacy in both preclinical models and Phase II clinical trials for generalized anxiety disorder [1]. Ocinaplon is obtained by acylation of the C3 position of 7-(4-pyridyl)pyrazolo[1,5-a]pyrimidine with 2-pyridylcarbonyl chloride. The parent compound thus serves as the key intermediate for accessing a clinically validated GABA(A) receptor modulator, which distinguishes it from other unsubstituted pyrazolo[1,5-a]pyrimidine isomers that have not been linked to advanced clinical candidates [2].

GABA(A) receptor modulator anxiolytic ocinaplon medicinal chemistry

Procurement-Driven Application Scenarios for 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine


Late-Stage C–H Functionalization Methodology Development

Research groups developing palladium-catalyzed C–H activation protocols can use 7-(4-pyridyl)pyrazolo[1,5-a]pyrimidine as a traceless or removable directing group that provides temperature-switchable access to either C(sp3)–H or C(sp2)–H arylated products. The demonstrated yields (up to 74% for sp3 and optimized yields at 140 °C for sp2) provide a benchmark for further ligand optimization [1].

Synthesis of GABA(A) Receptor Modulator Libraries

Medicinal chemistry programs targeting anxiety disorders can employ 7-(4-pyridyl)pyrazolo[1,5-a]pyrimidine as a versatile intermediate for generating ocinaplon analogs. Diversification at the C3 position (acylation, alkylation, or cross-coupling) has been validated by the clinical candidate ocinaplon [2].

Chemical Biology Probe Synthesis

The scaffold's bidentate chelation capability can be harnessed to create metal-binding probes or catalyst-functionalized biomolecules. While quantitative cellular data for the parent compound are limited, the well-characterized coordination chemistry supports its use in probe design [1].

Regioisomeric Purity Standards for Analytical Method Development

Because the 7-pyridyl isomer exhibits distinct chromatographic and spectroscopic signatures compared to the 3-pyridyl and 5-pyridyl analogs, the compound can serve as a reference standard for HPLC or LC-MS method validation when regioisomeric purity is critical in downstream API synthesis [1].

Quote Request

Request a Quote for 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.